N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Description
N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a piperazine ring bearing a quinazolin-4-yl group and at the 4-position with a dimethylamine moiety. This structure combines pharmacologically relevant motifs:
- Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, commonly found in kinase inhibitors and antiviral agents.
- Piperazine: A six-membered diamine ring that enhances solubility and modulates receptor binding.
- Quinazoline: A bicyclic aromatic system with nitrogen atoms, often associated with tyrosine kinase inhibition (e.g., EGFR inhibitors) .
- Dimethylamine: A polar substituent that improves aqueous solubility and bioavailability.
Properties
IUPAC Name |
N,N-dimethyl-2-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-23(2)16-7-8-19-18(22-16)25-11-9-24(10-12-25)17-14-5-3-4-6-15(14)20-13-21-17/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGSIZZUEZJNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer.
Mode of Action
The compound interacts with the WRN helicase, inhibiting its activity. This interaction and subsequent inhibition can lead to changes in the DNA damage response (DDR), promoting the accumulation of gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis.
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR). The compound’s action can also lead to microsatellite instability (MSI), which is the accumulation of insertion or deletion errors at microsatellite repeat sequences in cancerous cells as a result of deficient mismatch repair (dMMR).
Result of Action
The compound’s action results in excellent inhibitory activity against different cancer cell lines. For instance, it has shown better antiproliferative activity against K562 cells than paclitaxel, doxorubicin, and NSC 617145. Furthermore, the compound was found to be more sensitive to PC3 cells overexpressing WRN (PC3-WRN) than the control group cells (PC3-NC).
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antiproliferative activity was assessed in a controlled environment of 37 °C in a humidified incubator with 5% CO2. Changes in these conditions could potentially affect the compound’s action.
Biological Activity
N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article synthesizes findings from various studies, focusing on its biological activity, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core substituted with a quinazoline moiety and a piperazine ring. This structural configuration is significant for its biological activity, particularly in targeting specific enzymes and receptors.
Enzyme Inhibition:
Recent studies have highlighted the compound's inhibitory effects on key enzymes involved in cancer progression. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC), which are crucial in regulating cell growth and survival pathways. The dual inhibition of these enzymes suggests that the compound may have a synergistic effect in cancer treatment by disrupting multiple signaling pathways simultaneously .
Cytotoxicity:
The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that it exhibits significant antiproliferative activity, with IC50 values indicating potent efficacy against cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). For example, one study reported an IC50 of 1.5 μM against MCF-7 cells, showcasing its potential as an anticancer agent .
Antiproliferative Activity
A comprehensive evaluation of the compound's antiproliferative properties was conducted using the NCI-60 cell line panel. The results indicated that this compound exhibited promising growth inhibition across multiple cancer types:
| Cell Line | GI Value (%) at 10 μM |
|---|---|
| HOP-92 (NSCL) | 86.28 |
| HCT-116 (Colorectal) | 40.87 |
| SK-BR-3 (Breast) | 46.14 |
These findings underscore the compound's potential as a lead candidate for further development in cancer therapy .
ADME-Tox Properties
In addition to its biological activity, the compound has been evaluated for its pharmacokinetic properties using ADME-Tox predictions. The results indicated favorable drug-likeness characteristics, which are essential for further development into a therapeutic agent .
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of quinazoline derivatives, including this compound:
- Inhibition of c-Met and VEGFR : A related study investigated compounds bearing quinazoline fragments and found that those with similar structural features exhibited potent inhibitory activity against c-Met and VEGFR receptors, which are critical targets in cancer therapy .
- Dual Inhibition Mechanism : Another study highlighted the importance of dual inhibition mechanisms in enhancing therapeutic efficacy against resistant cancer types, suggesting that compounds like this compound could be pivotal in overcoming treatment resistance .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: with a molecular weight of approximately 242.32 g/mol. Its structure features a quinazoline moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine exhibits promising anticancer properties. It has been shown to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which is crucial for RNA polymerase II transcription and cell cycle regulation. This inhibition leads to reduced expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly in leukemia models. The results highlighted its potential as a lead compound for developing new anticancer therapies .
Antimicrobial Properties
There is emerging evidence that compounds with similar structures possess antimicrobial activities. The piperazine ring is known for its ability to interact with bacterial membranes, potentially leading to bacterial cell death.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacterial | 32 µg/mL |
| Compound B | Fungal | 16 µg/mL |
| N,N-dimethyl... | TBD | TBD |
This table summarizes findings from various studies where related compounds demonstrated varying degrees of antimicrobial efficacy, suggesting that this compound could also exhibit similar properties upon further investigation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamine group on the pyrimidine ring acts as a strong electron donor, facilitating nucleophilic displacement at adjacent positions:
-
C2 Substitution :
Under basic conditions (K₂CO₃/DMF), the C2-piperazinyl group can be replaced by thiols or amines via SNAr mechanisms . For example:Pyrimidine 4 + 3-(dimethylamino)-1-propylamine → Compound 5 (THF, 66°C)
-
C5 Halogenation :
Phosphorus oxychloride converts hydroxyl groups to chlorides at elevated temperatures (reflux, toluene), though steric hindrance from dimethylamine may limit reactivity.
Electrophilic Substitution Reactions
The quinazoline core undergoes electrophilic attacks preferentially at C6/C8 positions :
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Nitroquinazoline derivative |
| Sulfonation | Oleum, 150°C | 8-Sulfoquinazoline (requires directing groups) |
Note: The piperazine bridge may deactivate the quinazoline ring through electron donation, reducing electrophilic reactivity compared to unsubstituted quinazoline .
Alkylation and Acylation Reactions
The piperazine nitrogen (N4′) shows moderate basicity (pKa ~7.5), enabling:
-
N4′-Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts.Piperazine + CH₃I → N4′-methyl-piperazinium iodide
-
N4′-Acylation :
Acetyl chloride in dichloromethane yields N-acetyl derivatives :
Cross-Coupling Reactions
The pyrimidine and quinazoline rings participate in palladium-catalyzed couplings:
| Reaction Type | Conditions | Example Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | C6-arylquinazoline derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N3-arylated quinazoline analogs |
Limitation: Dimethylamine at C4 may coordinate palladium, requiring optimized ligands .
Hydrolysis and Stability Studies
Critical stability parameters under physiological conditions:
Comparative Reactivity with Structural Analogs
The dimethylamine group confers distinct reactivity vs. related compounds:
| Compound | Key Difference | Reactivity Profile |
|---|---|---|
| N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine | Ethyl vs. methyl substitution | Enhanced lipophilicity; slower SNAr |
| 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine | Methoxy groups at C6/C7 | Increased electrophilic reactivity |
| AEB071 (PKC inhibitor) | Pyrrole-2,5-dione substituent | Preferential acylation at N4′ |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The following table summarizes structural variations among similar compounds:
*Estimated based on molecular formulas.
Structure-Activity Relationship (SAR) Insights
Role of the Core Heterocycle
- Pyrimidine vs. Quinazoline : Pyrimidine-based compounds (e.g., target compound) prioritize kinase inhibition due to their planar structure, while quinazoline derivatives (e.g., ) often exhibit stronger DNA intercalation or topoisomerase inhibition .
Piperazine Modifications
- Unsubstituted Piperazine (): Simplifies synthesis but reduces selectivity due to fewer steric or electronic interactions.
- Quinazolin-4-yl-Piperazine (Target Compound): Enherves target affinity but may reduce solubility compared to ethyl- or methyl-substituted piperazines (e.g., ) .
- Pyrrolidine vs.
4-Position Substituents
Physicochemical and Pharmacological Properties
- Solubility : The target compound’s dimethylamine group likely confers higher solubility (>50 µM) compared to analogs with hydrophobic substituents (e.g., : <10 µM) .
- Lipophilicity (LogP) : Estimated LogP ~2.5 (moderate), balancing membrane permeability and solubility. Quinazoline-containing analogs (e.g., ) exhibit higher LogP (~3.0) due to aromatic bulk .
- Biological Activity: Quinazoline-piperazine derivatives (e.g., ) show nanomolar IC50 values against kinases like EGFR . Dimethylamine-substituted pyrimidines (e.g., ) are reported as CARM1 inhibitors with IC50 < 100 nM .
Q & A
Basic Research Questions
Q. What synthetic routes and reaction optimizations are recommended for synthesizing N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine?
- Methodology : Key steps include coupling quinazoline with piperazine-pyrimidine intermediates. For example:
- Oxidation : Use meta-chloroperoxybenzoic acid (MCPBA) or Oxone® to oxidize thiomorpholine derivatives (e.g., 75% yield achieved for sulfoxide/sulfone formation) .
- Deprotection : Remove tert-butoxycarbonyl (t-Boc) groups using 50% trifluoroacetic acid (TFA) to yield free piperazine intermediates .
- Substituent introduction : Optimize coupling reactions (e.g., Buchwald-Hartwig amination) with catalysts like Pd(dba)₂ to attach quinazoline to the pyrimidine core .
- Optimization : Adjust solvent systems (e.g., THF for polar intermediates), catalyst loadings, and reaction times to improve yields.
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; quinazoline aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-HRMS (e.g., [M+H]+ ion matching theoretical values within 2 ppm error) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by UV detection at 254 nm) using reverse-phase C18 columns .
Q. How can aqueous solubility be improved for in vitro assays without compromising activity?
- Strategies :
- Introduce hydrophilic groups (e.g., hydroxyl or amine) on the piperazine ring .
- Use salt forms (e.g., hydrochloride) to enhance solubility in physiological buffers.
- Optimize solvent systems (e.g., DMSO/PEG mixtures) for stock solutions .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies designed for quinazoline-piperazine-pyrimidine hybrids targeting kinases?
- Approach :
- Core modifications : Systematically vary substituents on the quinazoline (C-4/C-5 positions) and pyrimidine (N,N-dimethyl groups) .
- Activity profiling : Test derivatives against kinase panels (e.g., c-Src, Abl) using enzymatic assays (IC₅₀ determination) and cellular models (e.g., fibroblast xenografts) .
- Computational modeling : Perform docking studies to predict binding interactions with kinase ATP pockets (e.g., hydrophobic interactions with quinazoline) .
Q. How should researchers resolve contradictory activity data from substituent modifications in kinase assays?
- Troubleshooting :
- Purity verification : Re-analyze compounds via HPLC and NMR to rule out impurities (e.g., residual TFA from synthesis) .
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM for c-Src assays) and cell lines (e.g., NIH-3T3 vs. HEK293) .
- Orthogonal assays : Validate findings using thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm target engagement .
Q. What methodologies elucidate the mechanism of c-Src/Abl kinase inhibition and selectivity?
- Experimental design :
- Enzymatic assays : Measure inhibition kinetics (Kᵢ values) under varying ATP concentrations to assess competitive/non-competitive binding .
- Crystallography : Solve co-crystal structures of the compound bound to c-Src/Abl to identify critical hydrogen bonds (e.g., quinazoline N1 interaction with Met341) .
- In vivo models : Evaluate efficacy in orthotopic pancreatic cancer models with oral dosing (e.g., 25 mg/kg daily) and monitor survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
